

"Methyl 12-aminododecanoate hydrochloride"

CAS number 4271-86-7

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Methyl 12-aminododecanoate hydrochloride
Cat. No.:	B016019

[Get Quote](#)

Methyl 12-Aminododecanoate Hydrochloride: A Technical Guide

CAS Number: 4271-86-7

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 12-aminododecanoate hydrochloride is a long-chain fatty acid ester with a terminal amine group, presented as its hydrochloride salt. This bifunctional molecule holds significant interest in various scientific and industrial fields due to its unique chemical structure, combining the characteristics of a fatty acid methyl ester and a primary amine. This guide provides a comprehensive overview of its chemical and physical properties, potential synthesis and purification protocols, and discusses its current and potential applications in polymer chemistry, materials science, and the life sciences. While its biological activities are not yet extensively documented, this guide will also explore plausible mechanisms of action based on the known properties of related long-chain amino acid esters and fatty acids.

Chemical and Physical Properties

Methyl 12-aminododecanoate hydrochloride is a white to off-white solid at room temperature.^[1] The presence of the hydrochloride salt enhances its solubility in water and

polar solvents compared to its free amine form.[\[1\]](#) A summary of its key physical and chemical properties is presented in the table below.

Property	Value	References
CAS Number	4271-86-7	[2] [3] [4]
Molecular Formula	C ₁₃ H ₂₈ ClNO ₂	[2] [3] [4]
Molecular Weight	265.82 g/mol	[2] [3]
Melting Point	157-160 °C	[4] [5]
Boiling Point	380.6 °C at 760 mmHg (estimated for the free base)	[5]
Solubility	Soluble in water, methanol, and DMF. Slightly soluble in DMSO. [2] [4] [5]	
Appearance	White to off-white solid	[1]
Storage Temperature	-20°C for long-term storage	[2] [4] [5]

Synthesis and Purification

The synthesis of **methyl 12-aminododecanoate hydrochloride** can be achieved through several routes, primarily involving the esterification of 12-aminododecanoic acid.

Experimental Protocol: Fischer Esterification of 12-Aminododecanoic Acid

This protocol is a common and straightforward method for the synthesis of amino acid methyl esters.

Materials:

- 12-Aminododecanoic acid
- Methanol (anhydrous)

- Hydrogen chloride (gas) or Thionyl chloride (SOCl_2) or Trimethylchlorosilane (TMSCl)
- Diethyl ether or other suitable non-polar solvent for precipitation
- Reaction flask with a reflux condenser and gas inlet/outlet
- Magnetic stirrer and heating mantle
- Ice bath

Procedure:

- Preparation of Methanolic HCl: Anhydrous methanol is cooled in an ice bath, and dry hydrogen chloride gas is bubbled through it until saturation. Alternatively, a solution of acetyl chloride or thionyl chloride in methanol can be carefully prepared to generate HCl in situ. A trimethylchlorosilane/methanol system can also be used.
- Reaction: 12-Aminododecanoic acid is suspended in the freshly prepared methanolic HCl.
- The reaction mixture is stirred and gently refluxed for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete, the excess methanol and HCl are removed under reduced pressure.
- Purification: The resulting crude product is triturated with diethyl ether to induce precipitation of the hydrochloride salt. The solid product is then collected by filtration, washed with cold diethyl ether, and dried under vacuum. Recrystallization from a suitable solvent system (e.g., methanol/ether) can be performed for further purification.

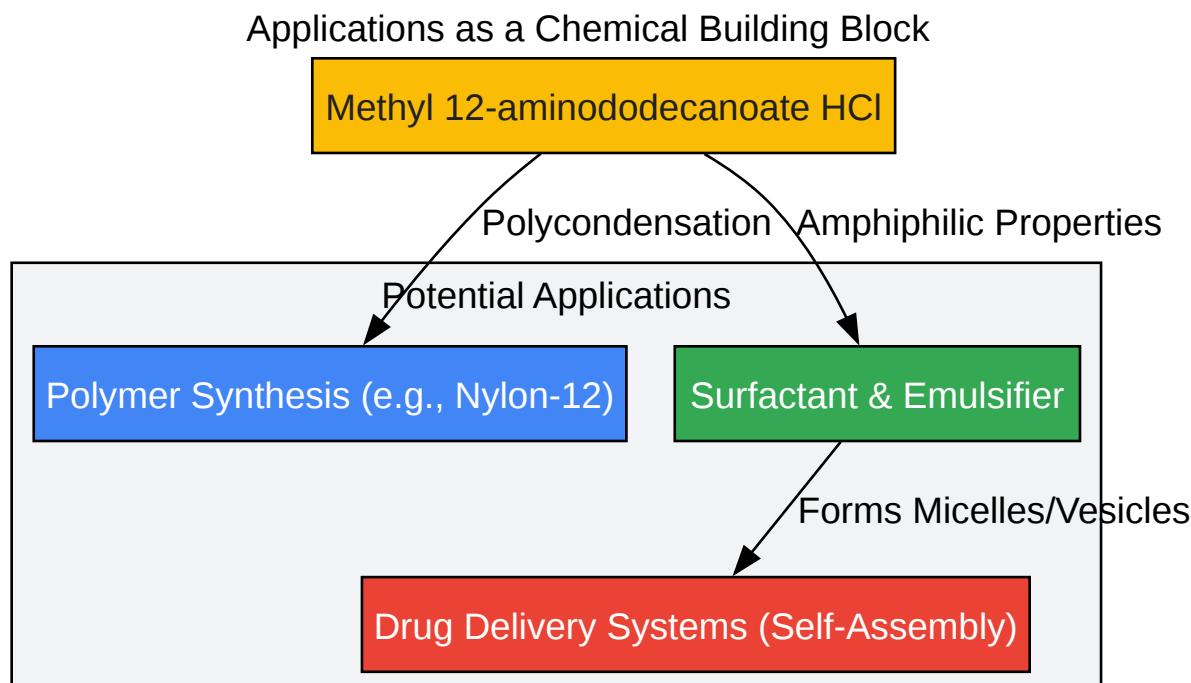
Below is a DOT script for a diagram illustrating the synthesis and purification workflow.

Synthesis and Purification Workflow

[Click to download full resolution via product page](#)

Caption: Synthesis and purification workflow for **Methyl 12-aminododecanoate hydrochloride**.

Potential Applications


Polymer Chemistry

Methyl 12-aminododecanoate hydrochloride is a valuable monomer for the synthesis of polyamides, particularly Nylon-12. The free amine form, methyl 12-aminododecanoate, can undergo polycondensation reactions to form the polyamide backbone. The long aliphatic chain of the dodecanoate moiety imparts flexibility, low moisture absorption, and good dimensional stability to the resulting polymer.

Surfactants and Self-Assembly

As an amphiphilic molecule, possessing a hydrophilic amino group and a long hydrophobic alkyl chain, methyl 12-aminododecanoate and its derivatives have the potential to act as surfactants. These molecules can self-assemble in solution to form micelles, vesicles, or other nanostructures, which can be utilized in drug delivery, emulsification, and formulation science.

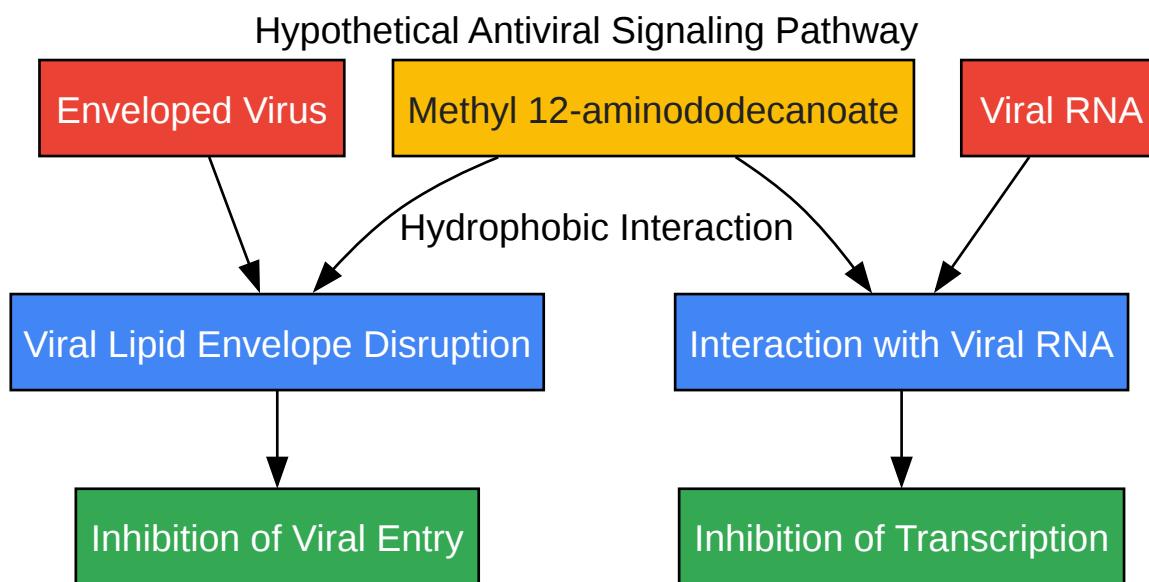
The logical relationship for its application as a building block is visualized in the following diagram.

[Click to download full resolution via product page](#)

Caption: Applications of **Methyl 12-aminododecanoate hydrochloride** as a versatile building block.

Potential Biological Activity

While specific studies on the biological activity of **methyl 12-aminododecanoate hydrochloride** are limited, its structural features suggest potential roles in immunology and virology.


Potential Immunomodulatory Effects

Long-chain fatty acids and their derivatives are known to influence immune responses. While not a direct analogue, studies on other long-chain amino acid esters suggest they can be incorporated into cellular membranes, potentially altering membrane fluidity and the function of membrane-bound receptors and signaling proteins involved in immune cell activation. Further research is required to determine if **methyl 12-aminododecanoate hydrochloride** exhibits similar properties.

Potential Antiviral Activity

Some long-chain fatty acids and their esters have demonstrated antiviral activity, particularly against enveloped viruses. The proposed mechanism involves the disruption of the viral lipid envelope, leading to viral inactivation. The long dodecanoate chain of methyl 12-aminododecanoate could potentially interact with and destabilize the lipid membranes of enveloped viruses. One preliminary source suggests that 12-amino-1-dodecanoic acid methyl ester hydrochloride may inhibit the transcriptional activity of HIV-1 and HIV-2 through interactions with viral RNA. However, this finding requires substantial further investigation and confirmation.

A hypothetical signaling pathway for its potential antiviral action is depicted below.

[Click to download full resolution via product page](#)

Caption: Hypothetical antiviral mechanisms of action for Methyl 12-aminododecanoate.

Conclusion

Methyl 12-aminododecanoate hydrochloride is a versatile chemical compound with established utility in polymer science and potential applications in materials and life sciences. Its synthesis is achievable through standard organic chemistry techniques, and its bifunctional nature makes it an attractive building block for more complex molecular architectures. While its biological activities are an area of nascent research, the structural similarities to other bioactive lipids warrant further investigation into its potential as an immunomodulatory or antiviral agent. This guide provides a foundational understanding of this compound, intended to support and inspire further research and development efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. iris.hi.is [iris.hi.is]
- 3. Self-assembly of amphiphilic amino acid derivatives for biomedical applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- To cite this document: BenchChem. ["Methyl 12-aminododecanoate hydrochloride" CAS number 4271-86-7]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b016019#methyl-12-aminododecanoate-hydrochloride-cas-number-4271-86-7]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com